1,3,5-Tris(dibromomethyl)benzene
Overview
Description
1,3,5-Tris(dibromomethyl)benzene is an organic compound with the molecular formula C₉H₆Br₆. It is characterized by three dibromomethyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is notable for its use in organic synthesis and its unique structural properties .
Mechanism of Action
Target of Action
1,3,5-Tris(dibromomethyl)benzene is a versatile compound with three bromo substituents around an aromatic ring . It primarily targets organic reactions and is mainly utilized in the synthesis of ligands and dendrimeric monomers .
Mode of Action
The compound’s mode of action is primarily through its role as a cross-linker . It can be crosslinked with other monomers to form complex structures. For instance, it can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers .
Biochemical Pathways
Its use in the synthesis of ligands and dendrimeric monomers suggests that it may play a role in various organic reactions .
Result of Action
The primary result of the action of this compound is the formation of complex structures when it is used as a cross-linker . For example, it can form microporous polymers when crosslinked with triptycene monomers . These polymers can be used for selective adsorption of CO2 and H2 .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(dibromomethyl)benzene plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes and proteins, facilitating cross-linking reactions. The compound’s bromine atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes this compound a valuable tool in the synthesis of complex organic molecules and polymers .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can disrupt normal cellular functions, leading to changes in cell behavior. For example, it can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby altering metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic groups such as thiols and amines. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and heat. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular locations. These localizations are crucial for its role in biochemical reactions and cellular processes .
Preparation Methods
The synthesis of 1,3,5-Tris(dibromomethyl)benzene typically involves the bromination of 1,3,5-trimethylbenzene. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like dibenzoyl peroxide. The reaction is carried out in benzene at elevated temperatures (around 80°C) under nitrogen atmosphere. After the reaction, the product is purified through flash column chromatography .
Chemical Reactions Analysis
1,3,5-Tris(dibromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3,5-tris(methyl)benzene.
Oxidation Reactions: Oxidation of the dibromomethyl groups can yield corresponding carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Scientific Research Applications
1,3,5-Tris(dibromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of dendrimers and other polymeric materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Comparison with Similar Compounds
1,3,5-Tris(dibromomethyl)benzene can be compared with other similar compounds such as:
1,3,5-Tribromobenzene: Lacks the additional bromomethyl groups, making it less reactive in certain substitution reactions.
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl instead of dibromomethyl groups, affecting its reactivity and applications.
Properties
IUPAC Name |
1,3,5-tris(dibromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGZVNSQLBRQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575908 | |
Record name | 1,3,5-Tris(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-66-3 | |
Record name | 1,3,5-Tris(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 1,3,5-tris(dibromomethyl)benzene?
A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. [] Knowing the exact arrangement of atoms within the crystal lattice of this compound can help predict its stability, solubility, and potential reactivity. This information can be crucial for further research and potential applications in materials science or synthetic chemistry.
Q2: What were the key findings of the crystallographic study on this compound?
A2: The study successfully determined the crystal structure of this compound using X-ray diffraction techniques. It revealed that the compound crystallizes in the hexagonal system with the space group P63/m. [] Key parameters determined include:
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